2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride

Physicochemical profiling Dissociation constant Local anesthetic SAR

Sourcing a reliable EP Impurity 18 reference standard for lidocaine HPLC analysis is a persistent challenge-many labs resort to structurally dissimilar alternatives that co-elute or lack certified purity documentation. This compound solves that problem as the definitive dimethylamino congener. - Distinct pKa 7.4 vs. lidocaine (pKa 7.8) ensures baseline-resolved retention time shifts for unambiguous peak ID. - Hydrochloride salt form delivers ≥50 mg/mL aqueous solubility for direct forced-degradation sample prep without organic co-solvent interference. - Supplied with full Certificate of Analysis; essential for GMP/ISO 17025 compliant impurity profiling and stability-indicating method validation.

Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
Cat. No. B8268245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride
Molecular FormulaC12H19ClN2O
Molecular Weight242.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN(C)C.Cl
InChIInChI=1S/C12H18N2O.ClH/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H
InChIKeyXTDWIQVRTSWGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride: Chemical Identity, Salt-Form Rationale, and Procurement Context


2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride (CAS 31785-64-5; W36017 HCl) is the hydrochloride salt of a tertiary amino amide that is structurally classified as a lidocaine process-related impurity — specifically designated Lidocaine EP Impurity 18 . The free-base form (CAS 21236-54-4; molecular formula C₁₂H₁₈N₂O; molecular weight 206.28 g/mol) bears a dimethylamino terminus in place of the diethylamino group present in the active pharmaceutical ingredient (API) lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) [1]. The hydrochloride salt form confers water solubility that is essential for reproducible analytical solution preparation in pharmaceutical quality control workflows .

Why 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride Cannot Be Replaced by Bulk Lidocaine HCl or Other Amide Anesthetics


The dimethylamino-for-diethylamino substitution at the terminal amine position is not a trivial methyl deletion; it produces a measurably distinct ionization equilibrium that alters the ratio of protonated-to-neutral species at physiological and analytical pH. Where lidocaine (diethylamino) exhibits a pKa of approximately 7.8, the dimethylamino analog manifests a pKa of 7.4 — a 0.4-unit downward shift that changes the non-ionized fraction available for membrane permeation [1]. Consequently, neither bulk lidocaine hydrochloride nor alternative amide anesthetics (bupivacaine, ropivacaine, mepivacaine) can serve as equivalent reference standards for impurity quantification, forced-degradation studies, or structure–activity relationship investigations involving the dimethylamino congener [2].

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Dimethylamino vs. Diethylamino: pKa Shift of 0.4 Units Governs Differential Ionization at Physiological pH

The target compound (free base, CAS 21236-54-4) has a reported pKa of 7.4, whereas lidocaine (diethylamino analog) has a pKa of 7.8, yielding a consistent 0.4-unit downward shift attributable to the reduced electron-donating capacity of the dimethylamino versus diethylamino substituent [1][2]. This pKa differential is directly supported by Wildsmith et al. (1987), who identified the dimethylamino analog (W36017) among a series of lidocaine-related amino amides and documented that decreasing the N-alkyl chain length systematically lowers the pKa of the terminal amine [2].

Physicochemical profiling Dissociation constant Local anesthetic SAR

Hydrochloride Salt vs. Free Base: Water Solubility Enables Direct Aqueous Analytical Workflows

The hydrochloride salt (CAS 31785-64-5; molecular weight 242.75 g/mol) is reported to be freely soluble in water at ≥50 mg/mL, whereas the corresponding free base (CAS 21236-54-4; molecular weight 206.28 g/mol) exhibits poor aqueous solubility characteristic of non-ionized amino amides [1]. By comparison, lidocaine hydrochloride monohydrate also demonstrates high aqueous solubility (≥54 mg/mL in water at 25 °C) .

Salt-form selection Solubility enhancement Pharmaceutical analysis

Chromatographic Orthogonality: Differential LogP and Retention for HPLC Impurity Resolution

The computed XLogP3 for the dimethylamino free base is 1.5, whereas the diethylamino analog (lidocaine) has a reported logP of 2.44, and the hydrochloride salt form further modulates chromatographic behavior due to enhanced polarity [1][2]. Additional literature reports estimated log D values at pH 7.4 of 1.89 for lidocaine, 2.63 for bupivacaine, and 2.12 for ropivacaine [2].

Chromatographic separation LogP differentiation Impurity profiling

Pharmacopoeial Impurity Designation: EP Identity Differentiates from Generic Amide Anesthetics

This compound is designated as Lidocaine EP Impurity 18 (hydrochloride salt; CAS 31785-64-5) under the European Pharmacopoeia impurity nomenclature, providing a specific regulatory identity that distinguishes it from other lidocaine-related substances such as Impurity B, Impurity G, Impurity K, or Impurity 30 [1]. No other amide local anesthetic — bupivacaine, ropivacaine, mepivacaine, or prilocaine — shares this structure-based EP impurity designation.

Pharmaceutical quality control Regulatory compliance Reference standard

Clinical Pharmacodynamic Differentiation: Lidocaine HCl vs. Longer-Acting Amides Informs Impurity Risk Assessment

Although the dimethylamino impurity itself has not been studied in systematic clinical trials, the parent framework — lidocaine hydrochloride — provides well-characterized pharmacodynamic benchmarks against alternative amide anesthetics. A systematic review of 335 nerve blocks across six local anesthetic preparations reported that lidocaine demonstrated the shortest mean onset of anesthesia (3.1 min) versus bupivacaine (7.6 min), the shortest mean duration of anesthesia (1.8 h) versus ropivacaine (21.5 h), and the least mean pain on injection when formulated with epinephrine (26 mm VAS) versus bupivacaine with epinephrine (53 mm VAS) [1]. These data are complemented by literature values for protein binding (lidocaine: 70%; bupivacaine: 95%; ropivacaine: 94%) and duration of action (lidocaine: 30–120 min; bupivacaine: 180–360 min; ropivacaine: 140–200 min) [2].

Onset of action Duration of anesthesia Clinical pharmacology

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride: Validated Application Scenarios for R&D and QC Procurement


Pharmacopoeial Impurity Reference Standard for HPLC Method Validation and Batch-Release Testing

As a designated Lidocaine EP Impurity 18 , this hydrochloride salt is the definitive reference substance for HPLC system suitability testing, linearity calibration, and limit-of-quantitation (LOQ) determination in lidocaine hydrochloride API and finished-product impurity profiling. The compound's distinct pKa (7.4) and lower lipophilicity (XLogP3 = 1.5) relative to lidocaine (pKa 7.8; logP 2.44) produce chromatography-resolvable retention time shifts that enable unambiguous peak identification [1]. Procurement of the salt form with a certified purity certificate is mandatory for laboratories operating under GMP or ISO 17025 quality systems.

Forced-Degradation and Stability-Indicating Assay Development

The elevated aqueous solubility of the hydrochloride salt (≥50 mg/mL) compared with the poorly water-soluble free base allows direct preparation of stressed samples in oxidative, acidic, alkaline, and photolytic conditions without organic co-solvent interference . This solubility advantage permits the generation of degradation pathways that may produce the dimethylamino impurity as a degradation product, enabling its use as a marker compound in stability-indicating method development. The companion data establishing that lidocaine hydrochloride is stable for 36 months in lyophilized form at –20 °C [1] provides an analogous storage benchmark for this related salt.

Structure–Activity Relationship Studies of Terminal Amine Modification in Amino Amide Local Anesthetics

The systematic 0.4-unit pKa shift observed between the dimethylamino (pKa 7.4) and diethylamino (pKa 7.8) congeners, documented by Wildsmith et al. , provides a well-defined ionization perturbation for SAR investigations. Researchers exploring the relationship between N-alkyl chain length, amine basicity, and ion-channel binding kinetics can procure this compound as a structurally precise probe — its molecular weight (206.28 g/mol free base; 242.75 g/mol HCl salt) and purity specifications allow dose–response studies where the sole structural variable is the dimethyl-for-diethyl substitution at the terminal amine [1].

Reference Material for Differential Scanning Calorimetry (DSC) and Solid-State Characterization

The hydrochloride salt form possesses a defined melting range (analogous lidocaine hydrochloride monohydrate: 75–79 °C ; lidocaine HCl: 77–78 °C [1]) that differs from the free base, making it suitable as a melting-point calibrant or solid-state reference in polymorph screening and salt-form selection studies. For laboratories comparing the thermal behavior of amino amide hydrochloride salts, the compound provides a distinct thermogram that complements data from lidocaine hydrochloride, bupivacaine hydrochloride, and ropivacaine hydrochloride reference standards.

Quote Request

Request a Quote for 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.